molecular formula C11H13FO2 B12228197 3-[(3-Fluorophenyl)methoxy]oxolane

3-[(3-Fluorophenyl)methoxy]oxolane

Cat. No.: B12228197
M. Wt: 196.22 g/mol
InChI Key: ORGWUCCQMGJBLB-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)methoxy]oxolane is an organic compound characterized by the presence of a fluorophenyl group attached to an oxolane ring via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)methoxy]oxolane typically involves the reaction of 3-fluorophenol with oxirane in the presence of a base to form the intermediate 3-(3-fluorophenyl)methanol. This intermediate is then reacted with oxolane under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)methoxy]oxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

3-[(3-Fluorophenyl)methoxy]oxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)methoxy]oxolane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The oxolane ring may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Fluorophenyl)methoxy]oxolane
  • 3-[(4-Fluorophenyl)methoxy]oxolane
  • 3-[(3-Chlorophenyl)methoxy]oxolane
  • 3-[(3-Bromophenyl)methoxy]oxolane

Uniqueness

3-[(3-Fluorophenyl)methoxy]oxolane is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the oxolane ring also imparts distinct properties, such as increased solubility and stability, compared to other similar compounds .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

3-[(3-fluorophenyl)methoxy]oxolane

InChI

InChI=1S/C11H13FO2/c12-10-3-1-2-9(6-10)7-14-11-4-5-13-8-11/h1-3,6,11H,4-5,7-8H2

InChI Key

ORGWUCCQMGJBLB-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCC2=CC(=CC=C2)F

Origin of Product

United States

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